molecular formula C₃₆H₆₂O₃₁ B104634 Laminarihexaose CAS No. 29842-30-6

Laminarihexaose

Cat. No. B104634
CAS RN: 29842-30-6
M. Wt: 990.9 g/mol
InChI Key: XQLVBYSZGVKHIZ-GDDRYJORSA-N
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Description

Laminarihexaose is a type of oligosaccharide, which is a carbohydrate made up of a small number of sugar molecules. It is derived from the brown seaweed Laminaria japonica and has been studied extensively for its potential applications in various fields of science, including medicine, biotechnology, and agriculture.

Scientific Research Applications

  • Binding Epitope Determination and Biological Mechanisms

    • Laminarihexaose has been studied for its interaction with recombinant human receptors, using high-resolution NMR studies. This research provided a full characterization of this compound's NMR spectrum, crucial for understanding its binding epitope and suggesting different biological mechanisms based on the saccharidic chain size (Sylla et al., 2011).
  • Antioxidant Effects and Oxidative Stress Reduction

    • This compound has been evaluated for its effect on oxidative stress and lipid peroxidation, showing significant antioxidant activities. This research is particularly relevant in understanding its potential in reducing sepsis-induced oxidative stress (Cheng et al., 2011).
  • Substrate Binding and Enzymatic Hydrolysis

    • The action modes of an extracellular β-1,3-glucanase on β-1,3-glucooligosaccharides, including this compound, were studied to understand the enzyme’s substrate binding and hydrolysis patterns. This is important for applications in enzymatic digestion and bioprocessing (Miyanishi et al., 2003).
  • Aging Process Delay in Porcine Oocytes

    • This compound has been shown to delay the aging process in porcine oocytes, highlighting its potential in reproductive biotechnology and developmental biology (Yao et al., 2018).
  • Efficient Assembly on Ionic Liquid Support

    • A method for the efficient assembly of β-(1 → 3)-glucan this compound on ionic liquid support has been developed, important for its rapid and high-yield synthesis (Wang et al., 2017).
  • Role in Cell Wall Structure

    • The location of β-glucans in the cell walls of pollen tubes was studied using this compound-specific monoclonal antibodies. This research provides insights into the structural biology of plant cells (Meikle et al., 1991).
  • Cyclic β-Glucan Synthesis

    • This compound was used in the synthesis of cyclic β-glucan, providing a foundation for the development of novel oligosaccharides with potential applications in various fields (Vasur et al., 2010).
  • Enzymatic Biosystem for Laminaribiose Biosynthesis

    • An in vitro enzymatic biosystem for the synthesis of laminaribiose from maltodextrin and glucose was developed, showing the industrial potential of this compound in the production of disaccharides (Sun et al., 2019).
  • Biomedical Applications

    • This compound, as part of laminarin, has been used in various biomedical applications, such as in cancer therapies, drug/gene delivery, and as an antioxidant (Zargarzadeh et al., 2020).

Future Directions

Future work is needed to understand the mechanisms behind the immunity induced by Laminarihexaose and its suppression by certain proteins . There is also interest in understanding how dietary components like β-glucans can aid host defense by modulating the inflammatory and antimicrobial activity of neutrophils and macrophages .

Mechanism of Action

Target of Action

Laminarihexaose, a β-1,3-glucan, primarily interacts with various receptors in humans, invertebrates, or microorganisms . The main receptors include Dectin-1, complement receptor 3 (CR3), glycolipids, and Carbohydrate Binding Module (CBM) associated with glucanases . These receptors play crucial roles in immune responses and digestion .

Mode of Action

This compound acts as a substrate for enzymes like endo-1,3-β-Glucanase . It is cleaved by the enzyme MlGH17B, a glucanosyltransglycosylase, which uses laminari-oligosaccharides with a degree of polymerization (DP) of 4 or higher as donors . Two glucose moieties are cleaved off from the reducing end of the donor while the remaining part is transferred to an incoming β-1,3 glucan acceptor, making a β-1,6-linkage . This results in the synthesis of branched or kinked oligosaccharides .

Biochemical Pathways

The biochemical pathways involving this compound are complex and involve a variety of molecular interactions. The degradation of β-glucans, such as this compound, depends on several factors including the characteristics of the β-1,3-glucan (molecular weight, degree of branching, solubility, 3D-conformation) and how glucans interact with their receptors .

Result of Action

The action of this compound results in the synthesis of branched or kinked oligosaccharides . These oligosaccharides, up to DP26, were detected by mass spectrometry analysis, showing that repeated transfer reactions occurred, resulting in several β-1,6-linked branches .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the enzyme MlGH17B, which acts on this compound, is moderately thermostable with an activity optimum at 20 °C, indicating temperature-sensitive active site interactions . Furthermore, the marine environment, which contains plentiful renewable resources like macroalgae with unique polysaccharides, motivates the search for enzymes from marine microorganisms to explore conversion possibilities of the polysaccharides .

Biochemical Analysis

Biochemical Properties

Laminarihexaose plays a significant role in biochemical reactions. It is a substrate for the enzyme endo-1,3-β-Glucanase . This interaction with enzymes is crucial for its function in various biochemical processes.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various biomolecules. For instance, it has been identified as a β-(1→3)-glucan receptor on the plasma membranes of human neutrophils and epithelial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to interact with Dectin-1, complement receptor 3 (CR3), glycolipids, and Carbohydrate Binding Module (CBM) associated with glucanases .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

properties

{ "Design of the Synthesis Pathway": "Laminarihexaose can be synthesized by enzymatic hydrolysis of laminarin, a polysaccharide found in brown algae. The hydrolysis reaction can be catalyzed by laminarinase enzyme, which cleaves the β-1,3 glycosidic bonds in the laminarin molecule to yield Laminarihexaose.", "Starting Materials": [ "Laminarin", "Water", "Laminarinase enzyme" ], "Reaction": [ "Mix laminarin and water in a reaction vessel", "Add laminarinase enzyme to the reaction mixture", "Incubate the reaction mixture at an optimal temperature and pH for laminarinase activity", "Monitor the reaction progress by taking samples at different time intervals", "Stop the reaction by heating or by adding an enzyme inhibitor", "Separate Laminarihexaose from the reaction mixture by using chromatographic techniques such as gel filtration or ion exchange chromatography", "Purify Laminarihexaose by crystallization or by using other purification methods" ] }

CAS RN

29842-30-6

Molecular Formula

C₃₆H₆₂O₃₁

Molecular Weight

990.9 g/mol

IUPAC Name

(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)29(18(49)11(4-40)59-33)65-35-25(56)31(20(51)13(6-42)61-35)67-36-26(57)30(19(50)14(7-43)62-36)66-34-24(55)28(17(48)12(5-41)60-34)64-32-22(53)21(52)16(47)10(3-39)58-32/h2,8-37,39-57H,1,3-7H2/t8-,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1

InChI Key

XQLVBYSZGVKHIZ-GDDRYJORSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O

Other CAS RN

29842-30-6

synonyms

Laminarihexaose;  Laminarahexaose;  O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose

Origin of Product

United States

Q & A

A: Laminarihexaose, a β-1,3-linked glucose hexamer, is recognized by pattern recognition receptors (PRRs) in various organisms, triggering immune responses. For example, in insects, this compound binds to the N-terminal domain of β-1,3-glucan recognition protein (βGRP), leading to the activation of the prophenoloxidase (proPO) pathway and subsequent melanin formation []. This immune response helps insects fight off invading pathogens. In plants, the recognition of this compound can vary between species, with some recognizing it directly and others requiring longer β-1,3-glucans like laminarin [].

A: * Molecular formula: C36H62O31* Molecular weight: 990.86 g/mol* Spectroscopic data: Structural information can be obtained through techniques like Nuclear Magnetic Resonance (NMR) [] and X-ray crystallography [, , ]. These methods provide details about the conformation, binding interactions, and spatial arrangements of this compound.

A: While specific studies on the material compatibility of this compound are limited in the provided research, its use in crystallographic studies [, , ] suggests it can be successfully crystallized. Additionally, research indicates this compound forms stable complexes with certain proteins, such as βGRP, even at low concentrations [].

A: Computational methods like molecular dynamics simulations are employed to predict interactions between this compound and proteins like CERK1 and LYK4 in plants []. These simulations help identify potential binding sites and provide insights into the molecular mechanisms of recognition.

A: Research suggests that the degree of polymerization of β-1,3-glucans plays a crucial role in their recognition by plant receptors []. While some plants respond to both short-chain oligosaccharides like this compound and longer polymers like laminarin, others show selectivity for specific chain lengths []. This suggests that modifications in the number of glucose units in this compound could impact its recognition and downstream effects.

A: Essential tools for studying this compound include techniques like NMR spectroscopy [], X-ray crystallography [, , ], and isothermal titration calorimetry [], which allow researchers to investigate its structure, interactions, and thermodynamic properties. Additionally, access to bioinformatics resources and molecular modeling software is crucial for computational studies and predicting this compound's interactions with target proteins [].

A: While a comprehensive historical account is not provided, the research highlights the discovery and characterization of enzymes like β-1,3-glucanases that specifically act on this compound and other β-1,3-glucans [, , , ]. These discoveries have been crucial in understanding the metabolism and biological roles of these polysaccharides in various organisms.

A: The study of this compound recognition and signaling involves a multidisciplinary approach encompassing plant biology, immunology, structural biology, and computational chemistry [, , ]. Understanding the structural basis of this compound recognition by PRRs like βGRP in insects [] contributes to broader knowledge in immunology and potential applications in pest control. Similarly, elucidating the mechanisms of β-glucan perception in plants [, ] has implications for developing disease-resistant crops and understanding plant-microbe interactions.

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